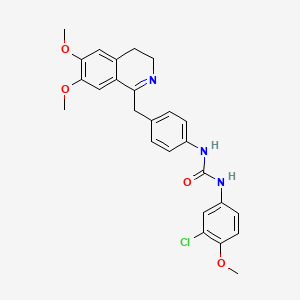
1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(3-chloro-4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(3-chloro-4-methoxyphenyl)urea” is a chemical with the molecular formula C26H26ClN3O4 . It is also known by other synonyms . This compound can be used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound involves a urea group linked to two different phenyl groups, one of which is further linked to a dihydroisoquinolinyl group . The phenyl groups and the dihydroisoquinolinyl group have various methoxy and chloro substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the sources I found .Scientific Research Applications
Chemical Synthesis and Characterization
Research in chemical synthesis highlights the use of various urea derivatives in creating complex organic molecules. For example, N,N'-dimethoxy-N,N'-dimethylurea has been utilized as a carbonyl dication equivalent in organometallic addition reactions to synthesize unsymmetrical ketones, showcasing the compound's versatility in organic synthesis (Whipple & Reich, 1991). Furthermore, novel imidazole ureas containing dioxaphospholanes have been synthesized and characterized for their antimicrobial evaluation, indicating potential applications in medicinal chemistry (Rani et al., 2014).
Biological Activity and Mechanisms
The structure-activity relationship of urea derivatives has been a subject of interest, particularly in understanding their interaction with biological targets. For instance, the transformation of N′,N′-dimethyl-N-(hydroxyphenyl)ureas by laccase from the white rot fungus Trametes versicolor has been studied, revealing enzymatic transformation mechanisms that could be relevant for environmental bioremediation applications (Jolivalt et al., 1999).
Environmental Degradation and Effects
Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water highlight the environmental persistence and degradation pathways of these compounds. This research is crucial for assessing the environmental impact of urea-based pesticides and developing strategies for their mitigation (Gatidou & Iatrou, 2011).
Advanced Applications
The exploration of urea derivatives extends to advanced applications, such as the development of new anticancer agents. For example, the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents demonstrate the potential therapeutic applications of these compounds in targeting specific cancer cell lines (Feng et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O4/c1-32-23-9-8-19(14-21(23)27)30-26(31)29-18-6-4-16(5-7-18)12-22-20-15-25(34-3)24(33-2)13-17(20)10-11-28-22/h4-9,13-15H,10-12H2,1-3H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVLQPBYMRVXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
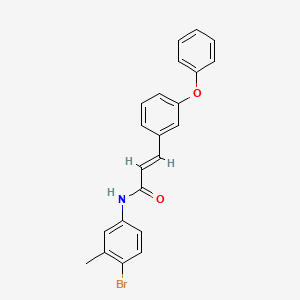
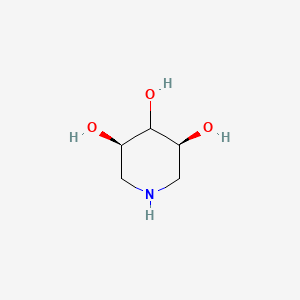

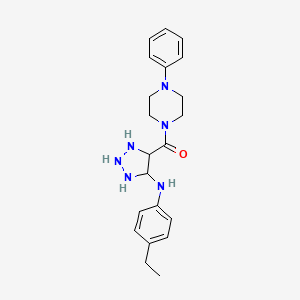
![4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651799.png)
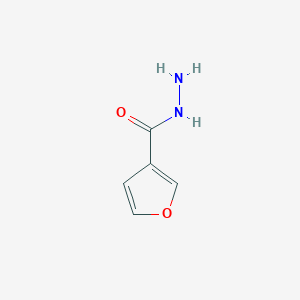
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide](/img/structure/B2651804.png)
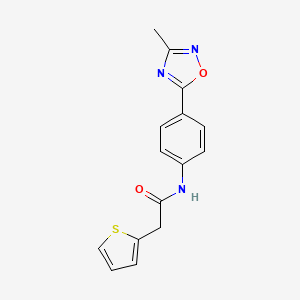
![5,5-Dimethyl-2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-1,3-cyclohexanedione](/img/structure/B2651809.png)

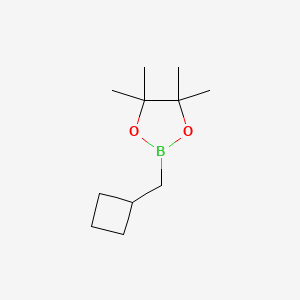
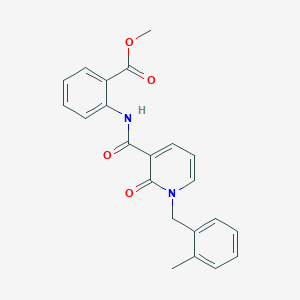

![5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol](/img/structure/B2651816.png)
